18-Hydroxyoleic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(Z)-18-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1- |
InChI Key |
LQUHZVLTTWMBTO-UPHRSURJSA-N |
Isomeric SMILES |
C(CCCCO)CCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Enzymology of 18 Hydroxyoleic Acid
The creation of 18-hydroxyoleic acid in biological systems is a targeted enzymatic process. It begins with a specific fatty acid precursor which is then modified by a particular class of enzymes to yield the final hydroxylated product.
Precursor Substrate Identification
Oleic Acid as the Primary Biosynthetic Precursor
Scientific research across various organisms has identified oleic acid (an 18-carbon monounsaturated fatty acid) as the primary and direct precursor for the biosynthesis of this compound. plos.orgresearchgate.netnih.gov In the fungus Grosmannia clavigera, which is associated with the mountain pine beetle, oleic acid is the most common fatty acid derived from host pine triglycerides and serves as a specific substrate for hydroxylation. plos.orgnih.gov Similarly, studies on plants like tomato (Solanum lycopersicum) and vetch (Vicia sativa) have demonstrated that oleic acid is the molecule upon which hydroxylation occurs to form this compound, a key monomer in the composition of the plant cuticle. nih.govacs.orgnih.gov Experiments using radiolabeled [1-¹⁴C]oleic acid in potato tuber disks showed direct incorporation of the label into octadec-9-ene-1,18-diol, a reduction product of this compound, confirming its precursor status in suberin biosynthesis. nih.gov
Enzymatic Hydroxylation Mechanisms
The conversion of oleic acid to this compound is not a spontaneous reaction but is catalyzed by a specific family of enzymes. This hydroxylation is a critical step in the metabolic pathways of various organisms, from fungi to plants.
Cytochrome P450 Monooxygenases (CYP) Family Involvement
The enzymatic hydroxylation of oleic acid at its terminal (ω) carbon is predominantly carried out by members of the Cytochrome P450 (CYP) monooxygenase superfamily. plos.orgnih.govnih.gov These heme-thiolate proteins are involved in a vast array of oxidative reactions. plos.org The reaction requires molecular oxygen (O₂) and NADPH, and is characteristically inhibited by carbon monoxide, a classic indicator of CYP-mediated processes. nih.govnih.gov In plants and fungi, these enzymes are often located in the endoplasmic reticulum and play crucial roles in synthesizing structural biopolymers like cutin and suberin, or in detoxifying fatty acids. plos.orgresearchgate.net
Role of SlCYP86A69 in ω-Hydroxylation in Solanum lycopersicum
In the tomato plant (Solanum lycopersicum), the enzyme SlCYP86A69 has been identified as a key player in the formation of the fruit cuticle. nih.govacs.orgresearchgate.net In vitro assays have conclusively shown that SlCYP86A69 possesses NADPH-dependent ω-hydroxylation activity. nih.govresearchgate.netoskar-bordeaux.fr It specifically targets C18:1 fatty acids (oleic acid) to produce the this compound cutin monomer. nih.govresearchgate.net Mutation or silencing of the gene encoding SlCYP86A69 leads to a severe deficiency in cutin and results in an altered fruit surface architecture, highlighting the enzyme's critical role in fruit development. acs.orgresearchgate.netcore.ac.uk This enzyme's activity is transcriptionally regulated by the SlSHINE3 (SlSHN3) transcription factor. nih.govacs.orgresearchgate.net
Table 1: Research Findings on SlCYP86A69 in Solanum lycopersicum
| Parameter | Finding | Source |
| Enzyme Name | SlCYP86A69 | nih.govacs.org |
| Organism | Solanum lycopersicum (Tomato) | nih.govacs.org |
| Function | NADPH-dependent ω-hydroxylation | nih.govresearchgate.net |
| Primary Substrate | C18:1 fatty acid (Oleic acid) | nih.govacs.org |
| Product | This compound | nih.gov |
| Biological Role | Biosynthesis of fruit cutin monomers | acs.orgresearchgate.net |
| Effect of Mutation | Severe cutin deficiency, altered fruit surface | acs.orgresearchgate.net |
Activity of CYP704B2 in Saccharomyces cerevisiae and Oryza sativa
The enzyme CYP704B2, from rice (Oryza sativa), is essential for anther cutin biosynthesis and pollen exine formation. nih.govoup.com To study its function, the CYP704B2 gene was heterologously expressed in the yeast Saccharomyces cerevisiae. nih.gov The recombinant CYP704B2 enzyme was shown to catalyze the ω-hydroxylation of fatty acids with 16 and 18 carbon chains. nih.gov When provided with a mixture of fatty acids extracted from rice anthers, the yeast-expressed enzyme produced this compound, among other hydroxylated fatty acids. nih.govoup.com This demonstrates its capability to use oleic acid as a substrate for terminal hydroxylation. nih.gov The absence of a functional CYP704B2 in rice results in male sterility due to defects in the anther cuticle and pollen wall, underscoring its critical role in plant reproduction. nih.govresearchgate.net
Table 2: Research Findings on CYP704B2 from Oryza sativa
| Parameter | Finding | Source |
| Enzyme Name | CYP704B2 | nih.gov |
| Organism | Oryza sativa (Rice) | nih.gov |
| Expression System | Saccharomyces cerevisiae | nih.gov |
| Function | ω-hydroxylation of C16 and C18 fatty acids | nih.gov |
| Confirmed Product | This compound | nih.govoup.com |
| Biological Role | Anther cutin biosynthesis, pollen exine formation | nih.gov |
| Effect of Mutation | Anther and pollen defects, male sterility | nih.gov |
Characterization of GsCYP630B18 in Grosmannia clavigera
In the bark beetle-associated fungus Grosmannia clavigera, the cytochrome P450 enzyme GsCYP630B18 has been characterized as a highly specific oleic acid ω-hydroxylase. plos.orgnih.gov To determine its function, the enzyme was expressed and tested in reconstitution systems with its redox partners, GsCPR1 and GsCPR2. plos.orgnih.gov These in vitro assays tested a range of saturated and unsaturated fatty acids as potential substrates. plos.orgresearchgate.net The results showed that GsCYP630B18 exclusively converted oleic acid, with no detectable product formation from other fatty acids like linoleic acid, stearic acid, or palmitic acid. plos.orgnih.gov The single product of the reaction was identified through liquid chromatography-mass spectrometry (LC/MS) as this compound. plos.orgnih.govresearchgate.netplos.org This high specificity suggests a specialized metabolic role for this enzyme, likely related to managing high concentrations of oleic acid encountered during colonization of host pine trees. plos.orgnih.gov
Table 3: Substrate Specificity of GsCYP630B18 from Grosmannia clavigera
| Substrate Tested | Chain Length:Unsaturation | Product Formation | Source |
| Oleic acid | C18:1 | Yes (this compound) | plos.orgnih.gov |
| Linoleic acid | C18:2 | No | plos.orgresearchgate.net |
| Stearic acid | C18:0 | No | plos.orgresearchgate.net |
| Palmitic acid | C16:0 | No | plos.orgresearchgate.net |
| Palmitoleic acid | C16:1 | No | plos.orgresearchgate.net |
| Myristic acid | C14:0 | No | plos.orgresearchgate.net |
| Lauric acid | C12:0 | No | plos.orgresearchgate.net |
| Capric acid | C10:0 | No | plos.orgresearchgate.net |
| Arachidonic acid | C20:4 | No | plos.orgresearchgate.net |
Co-factor Requirements for Enzymatic Activity
The enzymatic production of this compound is predominantly carried out by a class of enzymes known as ω-hydroxylases, which are often cytochrome P450 (CYP450) monooxygenases. wikipedia.orgresearchgate.net The activity of these enzymes is critically dependent on the presence of specific co-factors, primarily NADPH and molecular oxygen (O₂). wikipedia.orgnih.govwikipedia.orggoogle.com
In this reaction, the fatty acid (RH), such as oleic acid, is hydroxylated at the terminal (ω) carbon to produce the corresponding ω-hydroxy fatty acid (ROH), which in this case is this compound. wikipedia.org The process requires the reducing power of NADPH to donate electrons, which are transferred via a reductase partner, such as NADPH-cytochrome P450 reductase. google.comebi.ac.uk Molecular oxygen is also essential, as one oxygen atom is incorporated into the fatty acid substrate to form the hydroxyl group, while the other is reduced to water. wikipedia.org
Studies on various ω-hydroxylases have consistently demonstrated these co-factor requirements. For instance, microsomal preparations from frog liver, which exhibit ω-hydroxylase activity, require both NADPH and O₂ for the hydroxylation of fatty acids. nih.gov Similarly, the formation of this compound in microsomes from etiolated wheat shoots is dependent on both O₂ and NADPH. google.com The involvement of cytochrome P450 is further supported by the inhibition of this activity by carbon monoxide (CO), which can be reversed by light. google.com
The dependence on NADPH is a hallmark of many P450 systems. In rice, the enzyme CYP704B2, which catalyzes the ω-hydroxylation of oleic acid to this compound, shows a clear requirement for NADPH for its activity. oup.comnih.gov In the absence of NADPH, no product formation is observed. oup.com
| Enzyme/System | Organism | Required Co-factors | Reference |
|---|---|---|---|
| ω-Hydroxylase | Frog Liver Microsomes | NADPH, O₂ | nih.gov |
| ω-Hydroxylase | Etiolated Wheat Shoots | NADPH, O₂ | google.com |
| CYP704B2 | Rice (Oryza sativa) | NADPH | oup.comnih.gov |
| CYP86A69 | Tomato (Solanum lycopersicum) | NADPH | ebi.ac.uk |
Regiospecificity and Substrate Specificity of ω-Hydroxylases
Omega-hydroxylases exhibit remarkable specificity in terms of both the position of hydroxylation on the fatty acid chain (regiospecificity) and the types of fatty acids they can metabolize (substrate specificity).
Regiospecificity: The defining characteristic of ω-hydroxylases is their ability to direct hydroxylation to the terminal (ω) carbon of a fatty acid. wikipedia.orgwikipedia.org However, some of these enzymes can also hydroxylate the sub-terminal (ω-1) position. nih.govfrontiersin.org The ratio of ω to ω-1 hydroxylation can vary depending on the specific enzyme and the substrate. For example, in frog liver microsomes, the percentage of the ω-hydroxy derivative relative to the (ω-1)-isomer increases with the increasing carbon chain length of the fatty acid substrate. nih.gov In the context of this compound synthesis, the hydroxylation occurs at the C18 position of oleic acid.
The structural basis for this regiospecificity is thought to lie in the active site architecture of the P450 enzymes. biomolther.org A narrow channel within the enzyme is believed to orient the fatty acid substrate in such a way that the terminal methyl group is presented to the heme iron, where the catalytic reaction occurs, while access to other positions is restricted. biomolther.orgpnas.org
Substrate Specificity: ω-hydroxylases can act on a range of saturated and unsaturated fatty acids of varying chain lengths. uniprot.orgnih.gov However, individual enzymes often display a preference for certain substrates.
For instance, CYP704B2 from rice can metabolize palmitic (C16:0), oleic (C18:1), linoleic (C18:2), and linolenic (C18:3) acids, but not lauric acid (C12:0). oup.com CYP52M1 from the yeast Starmerella bombicola efficiently oxidizes C16 to C20 fatty acids, with a preference for oleic acid over stearic (C18:0) and linoleic acids. nih.gov In contrast, CYP94A1 from spring vetch (Vicia sativa) shows higher activity with laurate (C12:0) compared to oleate. uniprot.org
Some ω-hydroxylases involved in plant cutin biosynthesis preferentially use free fatty acids as substrates. nih.gov However, other P450s, like CYP86A22 from Petunia hybrida, show a preference for fatty acyl-CoAs. nih.govnih.gov
| Enzyme | Organism | Preferred Substrates | Other Metabolized Substrates | Reference |
|---|---|---|---|---|
| CYP704B2 | Rice (Oryza sativa) | Oleic acid (C18:1) | Palmitic acid (C16:0), Linoleic acid (C18:2), Linolenic acid (C18:3) | oup.com |
| CYP52M1 | Starmerella bombicola | Oleic acid (C18:1) | Palmitic acid (C16:0), Stearic acid (C18:0), Linoleic acid (C18:2), Arachidonic acid (C20:4) | nih.gov |
| CYP94A1 | Spring vetch (Vicia sativa) | Laurate (C12:0) | Palmitate (C16:0), Myristate (C14:0), Linolenate (C18:3), Linoleate (C18:2), Oleate (C18:1) | uniprot.org |
| GsCYP630B18 | Grosmannia clavigera | Oleic acid (C18:1) | Linoleic acid (C18:2), Palmitoleic acid (C16:1), Stearic acid (C18:0), Palmitic acid (C16:0) | plos.org |
| CYP86A22 | Petunia hybrida | Acyl-CoAs (saturated and unsaturated) | - | nih.govnih.gov |
Biosynthetic Pathways in Diverse Organisms
The synthesis of this compound is observed in both the plant and microbial kingdoms, where it serves as a precursor for various important compounds.
In plants, this compound is a key monomer in the formation of cutin, a waxy polymer that forms the cuticle protecting the aerial surfaces of plants. ebi.ac.ukacs.orgfrontiersin.org The biosynthesis of this compound in plants typically starts with oleic acid (C18:1), which is synthesized de novo in the plastids. frontiersin.org
The crucial step in the pathway is the ω-hydroxylation of oleic acid, catalyzed by cytochrome P450-dependent fatty acid ω-hydroxylases. researchgate.net Several P450 families, including CYP86A and CYP704B, are known to be involved in this process. researchgate.netoup.com For example, CYP704B2 in rice and SlCYP86A69 in tomato have been shown to catalyze the conversion of oleic acid to this compound. oup.comnih.govebi.ac.uk This reaction requires NADPH as a co-factor. oup.comebi.ac.uk
Once formed, this compound can be further modified. For instance, in apple skin, it can be epoxidized at the double bond to form 18-hydroxy-9,10-epoxystearic acid, which is then hydrated to produce 9,10,18-trihydroxystearic acid. acs.orgnih.govnih.gov These modified C18 hydroxy fatty acids are major components of apple cutin. acs.org
In the stigmas of plants like Petunia hybrida and Nicotiana tabacum, this compound is a major component of the stigmatic exudate, where it is incorporated into polyesters called estolides. nih.govnih.govlakeheadu.ca In petunia, the enzyme CYP86A22 is essential for the production of ω-hydroxy fatty acids, including this compound, for estolide biosynthesis. nih.govnih.gov Interestingly, this enzyme preferentially uses oleoyl-CoA rather than free oleic acid as its substrate. nih.govnih.gov
Several microbial species, particularly yeasts and fungi, are known to produce this compound. This compound is often a component of glycolipid biosurfactants, such as sophorolipids. nih.govresearcher.lifegoogle.com
The yeast Starmerella bombicola (formerly Candida bombicola) is a well-studied producer of sophorolipids. nih.govresearcher.lifegoogle.com These sophorolipids consist of a sophorose sugar headgroup linked to a hydroxy fatty acid tail. google.com When grown in the presence of oleic acid, S. bombicola produces sophorolipids containing 17-hydroxyoleic acid as the main fatty acid component, but also a smaller proportion of this compound. google.comresearchgate.net
The biosynthesis involves the hydroxylation of oleic acid by cytochrome P450 monooxygenases. nih.gov In S. bombicola, the CYP52 family of enzymes is implicated in this process. Specifically, CYP52M1 has been shown to hydroxylate oleic acid at both the ω (C18) and ω-1 (C17) positions. nih.gov The resulting hydroxy fatty acids are then glycosylated with sophorose to form sophorolipids. nih.gov
The fungus Grosmannia clavigera, which is associated with bark beetles, also possesses a pathway for the ω-hydroxylation of oleic acid. plos.org The enzyme GsCYP630B18 from this fungus, along with its redox partner CPR2, can convert oleic acid to this compound. plos.org This pathway is thought to be involved in the metabolism of fatty acids derived from the host tree. plos.org
Metabolic Fates and Downstream Derivatization of 18 Hydroxyoleic Acid
Conversion to Epoxidized Derivatives
A key metabolic fate of 18-hydroxyoleic acid is its conversion to an epoxidized form, a reaction that introduces an epoxide ring across the double bond.
Formation of 18-Hydroxy-9,10-Epoxystearic Acid
The epoxidation of this compound at its C9-C10 double bond results in the formation of 18-hydroxy-9,10-epoxystearic acid. annualreviews.orgnih.gov This conversion is a critical step in the biosynthetic pathway of C18 cutin monomers. annualreviews.orgnih.gov Studies using radiolabeled precursors in plant tissues have provided direct evidence for this transformation, demonstrating the conversion of exogenous 18-hydroxy[18-3H]oleate into 18-hydroxy-9,10-epoxystearate. annualreviews.org This epoxy fatty acid is a major component of the C18 family of monomers found in the cutin of various plants. annualreviews.org
Enzymatic Epoxidation Mechanisms (e.g., Epoxidase Activity)
The epoxidation of this compound is catalyzed by specific enzymes with epoxidase activity. nih.gov In plants, this reaction is often mediated by cytochrome P450-dependent monooxygenases. nih.govgsartor.org For instance, a particulate preparation from spinach (Spinacia oleracea) has been shown to enzymatically convert this compound to 18-hydroxy-cis-9,10-epoxystearic acid. nih.gov This enzymatic activity requires molecular oxygen and NADPH and is sensitive to inhibition by carbon monoxide, which is characteristic of cytochrome P450 enzymes. nih.gov
The enzyme CYP77A4 from Arabidopsis thaliana has been identified as a fatty acid epoxidase. nih.govresearchgate.net While it can hydroxylate oleic acid, it also produces 9,10-epoxystearic acid, demonstrating the dual functionality of some cytochrome P450 enzymes. nih.govresearchgate.net The enzyme exhibits a preference for the cis configuration of the double bond. nih.gov
Conversion to Trihydroxylated Derivatives
Following epoxidation, the resulting 18-hydroxy-9,10-epoxystearic acid can be further metabolized through hydration.
Formation of 9,10,18-Trihydroxystearic Acid
The hydration of the epoxide ring in 18-hydroxy-9,10-epoxystearic acid leads to the formation of 9,10,18-trihydroxystearic acid. annualreviews.orgnih.govnih.gov This trihydroxylated fatty acid is another principal monomer of the C18 family in plant cutin. annualreviews.org The direct conversion of 18-hydroxy-9,10-epoxy[18-3H]stearate to 9,10,18-trihydroxystearate has been demonstrated in plant tissue slices, confirming this step in the biosynthetic pathway. annualreviews.org The stereochemistry of the resulting diol is typically the threo configuration. annualreviews.orgnih.gov
Enzymatic Hydration Processes
The hydration of the epoxide is an enzymatic process catalyzed by epoxide hydrolases. nih.govnih.gov A particulate enzyme preparation from apple (Malus pumila) has been shown to catalyze the hydration of 18-hydroxy-cis-9,10-epoxystearic acid to threo-9,10,18-trihydroxystearic acid. nih.gov This enzymatic activity is crucial for the synthesis of the trihydroxy monomers of cutin. nih.gov Plant epoxide hydrolases can exhibit stereoselectivity, influencing the specific stereoisomer of the resulting diol. nih.gov For example, some plant epoxide hydrolases preferentially hydrolyze one enantiomer of an epoxide over the other. nih.gov
Integration into Complex Lipids and Polymers
This compound and its derivatives are fundamental building blocks for the synthesis of complex biopolyesters, namely cutin and suberin. annualreviews.orgnih.govcdnsciencepub.com These polymers form protective layers on the surfaces of plants. nih.gov
Cutin: This polyester (B1180765) is the main structural component of the plant cuticle, which covers the aerial parts of plants. nih.gov Cutin is primarily composed of inter-esterified C16 and C18 hydroxy and epoxy-hydroxy fatty acids. nih.gov this compound, along with its downstream products 18-hydroxy-9,10-epoxystearic acid and 9,10,18-trihydroxystearic acid, are major constituents of the C18 family of cutin monomers. annualreviews.orgnih.gov The biosynthesis of these monomers involves the activation of their carboxyl groups to CoA esters, which are then incorporated into the growing polymer chain by a cutin synthase. annualreviews.org
Suberin: This is a complex biopolymer found in the cell walls of certain plant tissues, such as cork and root endodermis, providing a barrier to water and solute movement. cdnsciencepub.com The aliphatic domain of suberin is composed of long-chain fatty acids, ω-hydroxy acids, and dicarboxylic acids. cdnsciencepub.com this compound is a significant monomer in the suberin of many plant species, including soybean, where it is often the most abundant aliphatic monomer. cdnsciencepub.com The synthesis of suberin monomers also involves cytochrome P450-dependent ω-hydroxylation. nih.govcdnsciencepub.com
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Plant/Organism | Reference |
|---|---|---|---|---|---|
| Cytochrome P450 Monooxygenase (Epoxidase) | Particulate preparation | This compound | 18-Hydroxy-cis-9,10-epoxystearic acid | Spinacia oleracea (Spinach) | nih.gov |
| Cytochrome P450 Monooxygenase | CYP77A4 | Oleic acid | 9,10-Epoxystearic acid & Hydroxyoleic acids | Arabidopsis thaliana | nih.govresearchgate.net |
| Epoxide Hydrolase | Particulate preparation | 18-Hydroxy-cis-9,10-epoxystearic acid | threo-9,10,18-Trihydroxystearic acid | Malus pumila (Apple) | nih.gov |
| Cytochrome P450 Monooxygenase (ω-hydroxylase) | CYP86A family | Oleic acid | This compound | Glycine max (Soybean) | cdnsciencepub.com |
Incorporation into Cutin Biosynthesis
This compound is a significant monomer in the C18 family of compounds that constitute cutin, a waxy polyester covering the aerial surfaces of plants. wikipedia.org The biosynthesis of the major C18 cutin monomers involves a series of enzymatic reactions that begin with oleic acid. gsartor.orgacs.org
The proposed biosynthetic pathway involves the ω-hydroxylation of oleic acid to form this compound. gsartor.orgacs.org This is followed by the epoxidation of the double bond at the 9,10 position by a cytochrome P-450-dependent oxidase, which requires molecular oxygen and NADPH for its activity. gsartor.org This reaction forms 9,10-epoxy-18-hydroxystearic acid. Subsequently, this epoxy acid can be hydrated to yield 9,10,18-trihydroxystearic acid. gsartor.orgacs.org
Studies using radiolabeled precursors in plant tissues like apple fruit skins have demonstrated the incorporation of [1-¹⁴C]oleic acid into 18-hydroxy-9,10-epoxystearic acid and 9,10,18-trihydroxystearic acid. acs.org Furthermore, biosynthetically prepared this compound was shown to be converted into its corresponding epoxy and trihydroxy derivatives in apple skin slices, confirming its role as an intermediate in cutin biosynthesis. gsartor.orgacs.org In rice, the cytochrome P450 enzyme CYP704B2 has been shown to catalyze the ω-hydroxylation of oleic acid to produce this compound, a crucial step for anther cutin biosynthesis. oup.comnih.gov Similarly, in tomato, the SlCYP86A69 enzyme has been identified as having NADPH-dependent ω-hydroxylation activity, converting C18:1 fatty acid to the this compound cutin monomer. ebi.ac.uk
Table 1: Key Enzymes and Products in Cutin Biosynthesis from this compound
| Precursor | Intermediate | Key Enzyme Type | Final Monomers | Plant/Organism Studied |
| Oleic Acid | This compound | Cytochrome P450 ω-hydroxylase (e.g., CYP704B2, SlCYP86A69) | 9,10-epoxy-18-hydroxystearic acid, 9,10,18-trihydroxystearic acid | Apple, Grape, Spinach, Rice, Tomato gsartor.orgacs.orgoup.comebi.ac.uk |
Incorporation into Suberin Biosynthesis
This compound is a predominant aliphatic monomer found in the suberin of various plants, particularly in root tissues. uwo.cacdnsciencepub.comscholaris.ca Suberin is a complex biopolymer that acts as a protective barrier against water loss and pathogen invasion. uwo.ca The biosynthesis of suberin's aliphatic domain involves the ω-hydroxylation of fatty acids, with oleic acid being a key substrate.
In soybean roots, this compound is the most abundant oxidized fatty acid monomer in suberin. cdnsciencepub.comscholaris.ca The synthesis of this compound is primarily catalyzed by members of the CYP86A family of cytochrome P450 enzymes. cdnsciencepub.comscholaris.ca Specifically, CYP86A37 and CYP86A38 have been identified as having root-specific expression and are predicted to function as fatty acid ω-hydroxylases. cdnsciencepub.com Knockdown experiments of these genes in soybean hairy roots resulted in a significant reduction of oxidized suberin monomers, most notably this compound. cdnsciencepub.com In vitro assays with CYP86A37 confirmed its preference for the ω-hydroxylation of C18:1 fatty acids. uwo.ca
Studies in potato tuber disks have also demonstrated the incorporation of [1-¹⁴C]oleic acid into suberin. nih.gov Upon depolymerization, the label was found in octadec-9-ene-1,18-diol, the reduction product of this compound and its corresponding dicarboxylic acid, which are major components of potato suberin. nih.govannualreviews.org
Table 2: Enzymes and Findings in Suberin Biosynthesis Involving this compound
| Organism | Key Enzyme(s) | Experimental Approach | Major Finding |
| Soybean (Glycine max) | CYP86A37, CYP86A38 | RNAi knockdown, In vitro enzyme assays | Reduced expression of these enzymes leads to a decrease in this compound content in root suberin. uwo.cacdnsciencepub.comscholaris.ca |
| Potato (Solanum tuberosum) | Not specified | Radiolabeling with [1-¹⁴C]oleic acid | Demonstrated direct incorporation of oleic acid into this compound and its dicarboxylic acid derivative within the suberin polymer. nih.gov |
Formation of Sophorolipids in Yeast
Certain yeast species, particularly those from the Starmerella clade (formerly Candida), are known to produce sophorolipids, a class of glycolipid biosurfactants. nih.govresearchgate.net These molecules consist of a sophorose (a disaccharide) headgroup linked to a hydroxylated fatty acid tail. rsc.org this compound serves as a common lipid tail in these structures.
The biosynthesis begins with the hydroxylation of a fatty acid, such as oleic acid, at the terminal (ω) or sub-terminal (ω-1) position by a cytochrome P450 monooxygenase. nih.govrsc.org In Starmerella bombicola, the CYP52M1 enzyme has been shown to be upregulated during sophorolipid (B1247395) production and is responsible for hydroxylating oleic acid to form both 17-hydroxyoleic acid and this compound. nih.gov
Following hydroxylation, the hydroxy fatty acid is glycosidically linked to glucose molecules by glucosyltransferases to form the sophorolipid. nih.govrsc.org The resulting sophorolipids can exist in either a free acid or a lactonic form, where the carboxylic acid group of the fatty acid forms an ester bond with the sophorose moiety. researchgate.net A newly identified species, Candida sp. NRRL Y-27208, has been found to produce novel sophorolipids that predominantly contain an ω-hydroxy-linked this compound and exist in a non-lactone, anionic form. researchgate.netgoogle.com
Table 3: Yeast Species and Sophorolipid Production from this compound
| Yeast Species | Key Enzyme | Primary Sophorolipid Structure |
| Starmerella bombicola | CYP52M1 | Lactonic and acidic forms, containing ω-1 (17-hydroxyoleic acid) and ω (this compound) linked fatty acids. nih.gov |
| Candida sp. NRRL Y-27208 | Not specified | Predominantly non-lactone, anionic form with ω-hydroxy-linked this compound. researchgate.netgoogle.com |
Oxidative Transformations and Degradation Pathways
Photooxidation Products in Plant Senescence
During plant senescence, particularly under strong light, the capacity of the plant's photoprotective systems can be overwhelmed, leading to the production of reactive oxygen species like singlet oxygen (¹O₂). researchgate.netnih.gov This ¹O₂ can migrate from the chloroplasts and react with unsaturated components of the plant cuticle, such as this compound. researchgate.netnih.gov
The photooxidation of this compound is a Type II process involving ¹O₂. researchgate.netcopernicus.org This reaction targets the double bond, leading to the formation of hydroperoxide isomers. Specifically, the photooxidation of this compound yields 9-hydroperoxy-18-hydroxyoctadec-10(trans)-enoic acid and 10-hydroperoxy-18-hydroxyoctadec-8(trans)-enoic acid. researchgate.netnih.gov These products have been detected in experiments inducing senescence in Petroselinum sativum (parsley). researchgate.netnih.gov
Furthermore, the reduction products of these hydroperoxides, namely 9,18-dihydroxyoctadec-10(trans)-enoic acid and 10,18-dihydroxyoctadec-8(trans)-enoic acid, have been identified in various natural plant samples. researchgate.net This indicates that the photooxidation of unsaturated cutin components like this compound is a significant degradation process that occurs in the natural environment during plant senescence. researchgate.netcopernicus.org
Table 4: Photooxidation Products of this compound
| Reactant | Oxidant | Primary Products | Reduction Products | Context |
| This compound (in cutin) | Singlet Oxygen (¹O₂) | 9-Hydroperoxy-18-hydroxyoctadec-10(trans)-enoic acid, 10-Hydroperoxy-18-hydroxyoctadec-8(trans)-enoic acid | 9,18-Dihydroxyoctadec-10(trans)-enoic acid, 10,18-Dihydroxyoctadec-8(trans)-enoic acid | Plant Senescence researchgate.netnih.govcopernicus.org |
Role in Fatty Acid β-Oxidation Pathways (if applicable to 18-HOA, focusing on metabolic roles)
While oleic acid itself is readily metabolized through the β-oxidation pathway for energy production, the metabolic fate of this compound via this pathway is less direct. nih.govplos.org In fungi, the oxidation of fatty acids occurs mainly through β-oxidation in mitochondria or peroxisomes, but also through an ω-oxidation pathway in the endoplasmic reticulum. plos.org
The ω-oxidation pathway serves as an alternative degradation route, especially when the β-oxidation pathway may be saturated. plos.orgplos.org This pathway involves the initial hydroxylation of the terminal (ω) carbon. In the case of oleic acid, this produces this compound. plos.org This step is catalyzed by cytochrome P450 monooxygenases. For instance, in the fungus Grosmannia clavigera, the CYP630B18 enzyme specifically catalyzes the ω-hydroxylation of oleic acid. plos.orgresearchgate.net
Following ω-hydroxylation, the terminal hydroxyl group can be further oxidized to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid (octadec-9-ene-1,18-dioic acid). uwo.ca This dicarboxylic acid can then undergo β-oxidation from either end of the molecule. plos.org Therefore, the formation of this compound is a key initial step that routes the fatty acid into the ω-oxidation pathway, which ultimately feeds into the β-oxidation cycle for complete degradation. It is important to note that some synthetic derivatives, such as 2-hydroxyoleic acid, are designed to be non-metabolizable by β-oxidation. sigmaaldrich.comoncotarget.com
Biological Roles and Ecological Significance of 18 Hydroxyoleic Acid
Roles in Plant Structural Integrity and Defense Mechanisms
18-Hydroxyoleic acid is a critical component in the formation of protective barriers in plants, contributing to both the cuticle and suberin layers. These structures are essential for protecting the plant from environmental stresses and pathogens.
Contribution to Cuticle Formation and Epidermal Layer Development
The plant cuticle is a protective film covering the epidermis of leaves, young shoots, and other aerial plant organs. This compound is a major monomer in the cutin polymer, which forms the structural framework of the cuticle. mdpi.comannualreviews.org
Research on various plant species has highlighted the importance of this compound in cuticle development. For instance, in the developing fruits of Prunus persica (peach), mono-unsaturated 18-hydroxyoleic acids are the main constituents of cutin. mdpi.com Similarly, in tomato fruit, the enzyme SlCYP86A69 has been shown to have ω-hydroxylation activity, converting C18:1 fatty acids into the this compound cutin monomer, which is vital for proper cuticle formation. researchgate.net A study on apple fruit demonstrated that externally applied oleic acid is significantly incorporated into the cutin fraction, underscoring its role as a precursor. nih.gov
The composition of cutin, including the proportion of C18 monomers like this compound, can influence the physical properties of the cuticle. It is hypothesized that a higher proportion of C18 oxygenated fatty acids, in comparison to C16 fatty acids, may result in a more elastic cuticle. mdpi.com The cuticle's integrity is crucial for preventing water loss and protecting against physical damage and pathogen entry. oup.com
Table 1: Role of this compound in Cuticle Formation
| Plant/Organ | Finding | Reference |
|---|---|---|
| Peach (Prunus persica) Fruit | Main cutin constituents are mono-unsaturated 18-hydroxyoleic acids. | mdpi.com |
| Tomato (Solanum lycopersicum) Fruit | SlCYP86A69 enzyme synthesizes this compound for cutin formation. | researchgate.net |
| Apple (Malus domestica) Fruit | Oleic acid is a direct precursor for cutin synthesis. | nih.gov |
Involvement in Suberin Polymerization in Protective Barriers
Suberin is a complex biopolymer found in the cell walls of various plant tissues, such as the periderm of roots and tubers, as well as in wound-healing tissues. scienceopen.com It acts as a barrier to water and solute movement and provides defense against pathogens. This compound is a predominant monomer in the aliphatic domain of suberin in many plant species. scholaris.cacdnsciencepub.comresearchgate.net
In soybean (Glycine max) roots, this compound is the most abundant oxidized fatty acid monomer in suberin. scholaris.cacdnsciencepub.comresearchgate.net The synthesis of this compound is predicted to be carried out by members of the CYP86A family of cytochrome P450 enzymes. scholaris.cacdnsciencepub.comresearchgate.netresearchgate.net Studies involving the knockdown of CYP86A37 and CYP86A38 genes in soybean hairy roots resulted in a significant reduction of oxidized suberin monomers, most notably this compound. scholaris.caresearchgate.net This provides strong evidence for the role of these enzymes in producing this compound for suberin deposition. scholaris.ca
Similarly, in the seed coat and root suberin of Camelina sativa, 18-hydroxyoctadecenoic acid (an isomer of this compound) is a dominant fatty acid. biorxiv.org The presence and quantity of this compound and other suberin monomers can vary between plant species and tissues, reflecting different structural and functional requirements. scienceopen.com
Table 2: this compound in Plant Suberin
| Plant Species | Tissue | Key Finding | Reference |
|---|---|---|---|
| Soybean (Glycine max) | Root | This compound is the most abundant suberin monomer. | scholaris.cacdnsciencepub.comresearchgate.net |
| Soybean (Glycine max) | Root | CYP86A37 and CYP86A38 are involved in this compound synthesis for suberin. | scholaris.caresearchgate.net |
| Camelina sativa | Seed Coat & Root | 18-hydroxyoctadecenoic acid is a dominant suberin monomer. | biorxiv.org |
Essentiality for Anther Cutin Biosynthesis and Pollen Exine Formation
The development of viable pollen is crucial for plant reproduction, and this process is protected by the anther cuticle and the pollen exine. This compound is an essential component for the formation of these protective layers.
In rice (Oryza sativa), this compound is a dominating aliphatic cutin monomer in wild-type anthers. nih.govresearchgate.net The enzyme CYP704B2 has been identified as a fatty acid ω-hydroxylase that catalyzes the production of 16- and 18-carbon ω-hydroxylated fatty acids, including this compound. nih.govoup.com A mutation in the CYP704B2 gene leads to a drastic reduction in cutin monomers, resulting in undeveloped anther cuticle and aborted pollen grains without a detectable exine. nih.govresearchgate.net This highlights the critical role of CYP704B2-mediated synthesis of this compound in anther and pollen development. nih.gov
Further research in rice has shown that the HTH1 gene, a putative GMC oxidoreductase, is also involved in the synthesis of cutin monomers for anther development. oup.com Knockdown of HTH1 leads to a significant reduction in several cutin monomers, including this compound, resulting in a defective anther cuticle and reduced pollen fertility. oup.com Similarly, in maize (Zea mays), the IPE1 gene, which encodes a putative oxidoreductase, is implicated in the oxidative pathway of C16/C18 ω-hydroxy fatty acids, essential for anther cuticle and pollen exine development. nih.gov
Table 3: Involvement of this compound in Anther and Pollen Development
| Plant Species | Gene/Enzyme | Function | Consequence of Deficiency | Reference |
|---|---|---|---|---|
| Rice (Oryza sativa) | CYP704B2 | Catalyzes ω-hydroxylation of fatty acids to produce cutin monomers, including this compound. | Undeveloped anther cuticle, aborted pollen grains. | nih.govresearchgate.netoup.com |
| Rice (Oryza sativa) | HTH1 | Contributes to the synthesis of anther cutin monomers, including this compound. | Defective anther cuticle, reduced pollen fertility. | oup.com |
| Maize (Zea mays) | IPE1 | Participates in the oxidative pathway of ω-hydroxy fatty acids for anther cuticle and pollen exine formation. | Defective pollen exine, male sterility. | nih.gov |
Roles in Microbial Physiology and Interactions
This compound is not only significant in the plant kingdom but also plays a role in the metabolism of certain microorganisms, particularly fungi and yeasts.
Metabolism in Fungi (e.g., Grosmannia clavigera)
The bark beetle-associated fungus Grosmannia clavigera is a pathogen of pine trees. plos.orgnih.gov This fungus can utilize oleic acid, a common fatty acid in pine triglycerides, as a carbon source. plos.orgnih.govebi.ac.uk However, high concentrations of free fatty acids can be toxic. plos.orgnih.gov
Grosmannia clavigera possesses a cytochrome P450 system that plays a crucial role in detoxifying and metabolizing oleic acid. plos.orgnih.gov Specifically, the enzyme CYP630B18, in conjunction with its redox partner cytochrome P450 reductase (CPR2), functions as a highly specific oleic acid ω-hydroxylase. plos.orgnih.govnih.gov This enzyme catalyzes the ω-hydroxylation of oleic acid to produce this compound. nih.govresearchgate.netplos.org
This ω-oxidation pathway is thought to be a vital mechanism for removing excess free fatty acids, especially when the primary β-oxidation pathway is overwhelmed by other substrates, such as the toxic monoterpenes present in the host pine tree's defense system. plos.orgnih.gov The conversion of oleic acid to this compound is thus a key metabolic strategy for Grosmannia clavigera to survive and colonize its host. plos.org
Precursor for Biosurfactant Production in Yeasts (e.g., Sophorolipids)
Certain yeasts are known to produce biosurfactants, which are surface-active molecules with a wide range of industrial applications. nih.govacs.org Sophorolipids are a class of glycolipid biosurfactants produced by several yeast species, including those of the genus Candida and Starmerella. nih.govunirioja.es
The structure of sophorolipids consists of a sophorose sugar headgroup linked to a hydroxylated fatty acid tail. In some cases, this fatty acid is this compound. For example, a novel Candida species, NRRL Y-27208, has been shown to produce sophorolipids where the sophorose unit is glycosidically linked to the 18-hydroxy group of this compound. google.com Similarly, Candida batistae produces sophorolipids containing ω-hydroxy fatty acids, including this compound. researchgate.net
The production of these unique sophorolipids is of interest for various industrial applications, including in the polymer and fragrance industries. researchgate.net The specific fatty acid incorporated into the sophorolipid (B1247395) structure can be influenced by the fatty acid substrates provided during fermentation. google.com
Table 4: this compound in Microbial Processes
| Microorganism | Process | Role of this compound | Reference |
|---|---|---|---|
| Grosmannia clavigera | Metabolism/Detoxification | Product of oleic acid ω-hydroxylation by CYP630B18. | plos.orgnih.govnih.gov |
| Candida sp. NRRL Y-27208 | Biosurfactant Production | Fatty acid component of sophorolipids. | google.com |
| Candida batistae | Biosurfactant Production | Fatty acid component of sophorolipids. | researchgate.net |
Potential Ecological Functions (e.g., plant-microbe interactions, stress response mechanisms)
This compound is a significant component in the establishment of protective barriers in plants and is implicated in the complex communication between plants and microbes. Its primary ecological roles are tied to its function as a key monomer in the formation of the biopolymers cutin and suberin, which are essential for plant defense and survival under various stress conditions.
Role in Plant-Microbe Interactions
The function of this compound in plant-microbe interactions is largely manifested through its incorporation into suberin, a complex polyester (B1180765) that forms in the cell walls of specific plant tissues, particularly in roots. Suberin acts as a physical barrier, protecting the plant from soil-borne pathogens. cdnsciencepub.comresearchgate.netscholaris.ca
In soybean roots, for instance, this compound is the most abundant oxidized fatty acid monomer found in suberin. cdnsciencepub.comscholaris.ca The synthesis of this compound is catalyzed by cytochrome P450 enzymes from the CYP86A family. cdnsciencepub.comscholaris.ca Research involving the silencing of specific CYP86A genes in soybean has demonstrated a significant reduction in this compound content, which in turn affects the integrity of the suberin barrier. researchgate.netscholaris.ca This highlights the compound's critical role in fortifying the plant against microbial invasion.
From the microbial perspective, the conversion of oleic acid to this compound can also be a factor in symbiotic or pathogenic relationships. The bark beetle-associated fungus, Grosmannia clavigera, possesses a cytochrome P450 system that can hydroxylate oleic acid, a common fatty acid in pine trees, to form this compound. plos.orgnih.gov This metabolic process may be involved in the detoxification of the host environment and the utilization of host-derived lipids, facilitating the fungus's ability to colonize the tree. plos.orgresearchgate.net
Furthermore, there is evidence to suggest that hydroxylated fatty acids, including this compound, may function as signaling molecules or "elicitors" that can trigger plant defense mechanisms against pathogens. google.comgoogle.com
Role in Stress Response Mechanisms
The synthesis and deposition of polymers containing this compound are integral to a plant's response to both biotic and abiotic stresses. Suberin, rich in this compound, is not only a barrier to pathogens but also plays a crucial role in managing abiotic stressors such as drought and salinity by controlling water and ion movement. cdnsciencepub.comnih.gov
The formation of suberin is a known response to wounding, helping to seal off damaged tissues and prevent infection and dehydration. researchgate.net The biosynthesis of this compound and its subsequent polymerization into suberin are therefore key elements of the wound-healing process in plants. cdnsciencepub.com
In addition to its role in the protective suberin of roots and wound sites, this compound is a component of cutin, the waxy polymer that covers the aerial parts of plants. annualreviews.orggsartor.orgnih.gov Cutin provides a primary defense against environmental stresses by limiting non-stomatal water loss and protecting against UV radiation and physical damage. nih.govresearchgate.net
In the stigmas of some flowering plants, such as Petunia hybrida, this compound is a major component of a lipid-based polyester known as estolide. nih.gov This exudate is crucial for the process of pollination. The production of this compound for this purpose is carried out by a specific fatty acyl-CoA ω-hydroxylase, CYP86A22. Suppression of this enzyme leads to a near-complete absence of ω-hydroxy fatty acids, demonstrating the compound's essential role in this specific developmental and reproductive process. nih.gov
Research Findings on the Ecological Functions of this compound
| Organism/System | Key Finding | Enzyme/Gene Involved | Ecological Implication | Reference |
|---|---|---|---|---|
| Soybean (Glycine max) Roots | This compound is the most abundant monomer of the aliphatic suberin. | CYP86A37 and CYP86A38 (Fatty acid ω-hydroxylases) | Forms a protective barrier against soil-borne pathogens and contributes to stress response. | cdnsciencepub.comresearchgate.netscholaris.ca |
| Petunia (Petunia hybrida) Stigma | It is an essential component of the stigmatic estolide polyester, crucial for pollination. | CYP86A22 (Fatty acyl-CoA ω-hydroxylase) | Mediates interactions with the environment for successful plant reproduction. | nih.gov |
| Grosmannia clavigera (Bark beetle-associated fungus) | The fungus metabolizes oleic acid to this compound. | GsCYP630B18 (Cytochrome P450) | Potentially involved in detoxification of host tree compounds and nutrient utilization during colonization. | plos.orgnih.gov |
| General Plant Systems | It is a major monomer of cutin and suberin biopolymers. | Cytochrome P450-dependent enzymes | Contributes to the physical barrier against abiotic stress (e.g., water loss) and biotic threats. | researchgate.netannualreviews.orgnih.gov |
| General Plant Systems | Hydroxylated fatty acids can act as elicitors of plant defense mechanisms. | Not specified | Functions as a signaling molecule to activate defense responses against pathogens. | google.comgoogle.com |
Analytical Methodologies for 18 Hydroxyoleic Acid Research
Extraction and Sample Preparation Techniques for Complex Biological Matrices
The initial and most critical step in the analysis of 18-hydroxyoleic acid from biological sources is the effective extraction of the analyte from a complex sample matrix. Biological matrices such as plasma, serum, tissues, and cells contain a multitude of interfering substances like proteins, salts, and phospholipids (B1166683) that can compromise analytical results. nih.govthermofisher.com The primary goals of sample preparation are to remove these interferences, prevent the artificial oxidation of the analyte, and concentrate the target compound for sensitive detection. nih.govtheses.cz
Commonly employed extraction techniques include:
Protein Precipitation (PP) : This is a straightforward method where a solvent, typically a cold organic solvent like acetone (B3395972) or methanol, is added to the sample (e.g., plasma) to precipitate proteins. nih.govijpsjournal.com An antioxidant such as butylated hydroxytoluene (BHT) is often included to minimize the oxidation of fatty acids during the process. theses.cznih.gov
Liquid-Liquid Extraction (LLE) : LLE partitions solutes between two immiscible liquid phases, for example, an aqueous sample and an organic solvent. nih.govijpsjournal.com A widely used method for lipid extraction is the Bligh and Dyer method, which uses a chloroform/methanol/water mixture. dkfz.de The fatty acids, including this compound, are recovered from the organic phase.
Solid-Phase Extraction (SPE) : SPE is a powerful technique that provides cleaner extracts and allows for the concentration of the analyte. ijpsjournal.combiotage.com It utilizes a solid sorbent packed into a cartridge to adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a different solvent. This method is highly effective for purifying and concentrating trace analytes from biological samples. ijpsjournal.com
Supported Liquid Extraction (SLE) : This technique combines the principles of LLE with the convenience of a solid support. An aqueous sample is loaded onto an inert support material (like diatomaceous earth), after which an immiscible organic solvent is passed through to selectively elute the analytes of interest, leaving interferences behind. biotage.com
The choice of extraction method depends on the biological matrix, the required level of sample cleanup, and the subsequent analytical technique to be used. ijpsjournal.com For quantitative studies, a deuterated internal standard, such as Oleic Acid-d2, is often added at the beginning of the sample preparation process to account for any analyte loss during extraction and analysis. lipidmaps.org
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other fatty acids and lipids in the prepared extract before its detection and quantification. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, such as the need for volatility and the desired resolution.
GC-MS is a well-established and powerful technique for the analysis of fatty acids. mdpi.comnih.gov However, because fatty acids like this compound are not inherently volatile, a chemical derivatization step is required prior to GC analysis. theses.cz This process converts the non-volatile analyte into a volatile derivative suitable for the gas phase.
Common derivatization methods include:
Esterification : The carboxylic acid group is converted into a methyl ester (FAME) using reagents like diazomethane. nih.gov
Silylation : The hydroxyl group and the carboxylic acid group are converted to trimethylsilyl (B98337) (TMS) ethers/esters using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.cznih.gov This increases volatility and provides characteristic fragmentation patterns in MS.
Pentafluorobenzyl (PFB) Bromide Derivatization : This method is used for highly sensitive detection using electron-capture detectors or negative ion chemical ionization MS. lipidmaps.orgnih.gov
Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column. The separated components then enter the mass spectrometer for detection. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification. For instance, the TMS derivative of this compound methyl ester yields characteristic ions upon fragmentation, which can be used for its unambiguous identification. nih.govnih.gov
| Derivative | Key Diagnostic Ions (m/z) | Description | Reference |
|---|---|---|---|
| Methyl ester, Trimethylsilyl (TMS) ether | 369 [M-15], 353 [M-31], 337 [M-47], 103 [CH₂(OSi(CH₃)₃)] | The fragmentation pattern is characteristic of the derivatized this compound, confirming the hydroxyl position at C-18. The ion at m/z 103 is particularly indicative of a terminal TMS-ether group. | nih.govnih.gov |
HPLC, especially when coupled with mass spectrometry (LC-MS), is a versatile and widely used technique for analyzing hydroxy fatty acids without the need for derivatization. nih.gov Reversed-phase (RP) HPLC is the most common separation mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. aocs.orgnih.govresearchgate.net
In RP-HPLC, fatty acids are separated based on their chain length and degree of unsaturation. aocs.org The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol, and water, often with an additive like formic or acetic acid to improve peak shape and ionization efficiency. nih.govnih.govinternationaloliveoil.org
When coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source, LC-MS provides both retention time data from the HPLC and mass-to-charge ratio data from the MS, allowing for highly specific and sensitive detection. plos.orgresearchgate.netnih.gov This is particularly useful for analyzing complex biological extracts where multiple isomers may be present. nih.gov For example, HPLC-APCI/MS has been used to identify this compound in plant kernel extracts. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 | nih.govnih.gov |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water, often with 0.1% Formic Acid | nih.govnih.gov |
| Detection | UV (205-210 nm) or Mass Spectrometry (ESI-MS) | aocs.org |
| Ionization Mode | Negative Electrospray Ionization (ESI⁻) is common for fatty acids | researchgate.netplos.org |
Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. acs.orgnih.gov UHPLC is particularly advantageous for lipidomics and metabolomics, where a large number of structurally similar compounds need to be resolved in a short time.
When coupled with tandem mass spectrometry (UHPLC-MS/MS), this platform provides a powerful tool for the comprehensive profiling and quantification of hydroxy fatty acids. acs.orgresearchgate.net For example, UHPLC-MS/MS methods have been developed for the chiral separation of hydroxy fatty acid enantiomers and for the global profiling of these compounds in plasma. nih.govresearchgate.net The high resolving power of UHPLC is crucial for separating positional isomers of hydroxy fatty acids, which often have very similar properties. acs.org
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectroscopic and Spectrometric Characterization Methods
Following chromatographic separation, mass spectrometry is the definitive technique for the structural characterization and confirmation of this compound.
Mass spectrometry provides critical information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
Electrospray Ionization (ESI) : ESI is a soft ionization technique ideal for analyzing thermally labile and polar molecules like fatty acids in an LC eluent. nih.gov For fatty acids, ESI is typically performed in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion. plos.orgnih.govnih.gov For this compound (C₁₈H₃₄O₃, Molar Mass: 298.46 g/mol ), this corresponds to an ion at m/z 297.2. plos.orgplos.orgfigshare.com
Time-of-Flight (TOF) Mass Spectrometry : TOF analyzers measure the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. High-resolution TOF instruments can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. plos.orgresearchgate.net For example, TOF/LC/MS analysis confirmed the product of an enzymatic reaction with oleic acid as C₁₈H₃₃O₃⁻ (the ion of this compound), with a measured m/z of 297.2435 against a calculated value of 297.2508. plos.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) : MS/MS is indispensable for the structural elucidation of molecules. In this technique, the precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 297) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into specific product ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity and, in some cases, the position of functional groups. nih.govnih.gov The fragmentation of hydroxy fatty acids often involves characteristic cleavages that help to pinpoint the location of the hydroxyl group. nih.govnih.gov
| Technique | Ion (m/z) | Description | Reference |
|---|---|---|---|
| ESI-MS (Negative Mode) | 297.2 [M-H]⁻ | Deprotonated molecular ion of this compound. | researchgate.netplos.orgfigshare.com |
| TOF-MS (High Resolution) | 297.2435 (Found) | Accurate mass measurement confirming the elemental formula C₁₈H₃₄O₃. | plos.orgresearchgate.net |
| MS/MS Fragmentation | Various fragment ions | Provides structural confirmation. The specific pattern helps distinguish it from other hydroxyoleic acid isomers. | nih.govplos.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unequivocal structure elucidation of organic molecules, including this compound. mdpi.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the position of the hydroxyl group and the configuration of the double bond. mdpi.com
In the study of fatty acids, both ¹H and ¹³C-NMR are employed. mdpi.com The ¹H-NMR spectrum reveals diagnostic signals for the olefinic protons of the double bond. mdpi.com The chemical shifts and coupling constants of these protons provide insights into the cis or trans geometry of the double bond. For instance, in conjugated linoleic acid isomers, the "inside" olefinic protons are typically more deshielded than the "outside" ones. mdpi.com
¹³C-NMR provides information on the different carbon environments within the molecule. The chemical shift of the carbon atom attached to the hydroxyl group (C18) would be significantly different from the other methylene (B1212753) carbons in the alkyl chain, confirming its position. Similarly, the carbons of the double bond (C9 and C10) would have characteristic chemical shifts in the olefinic region of the spectrum.
Advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. researchgate.net These experiments establish connectivity between protons and carbons, confirming the sequence of atoms and the location of functional groups. For instance, an HMBC experiment would show a correlation between the proton on C18 and the carbon of the carboxylic acid group, definitively placing the hydroxyl group at the omega position. The exact concentration of analytes can also be verified by quantitative NMR (qNMR). acs.org
Quantification Approaches
Accurate quantification of this compound is crucial for understanding its concentration in various matrices. This is often achieved through chromatographic methods coupled with mass spectrometry, which necessitate robust quantification strategies.
Use of Internal Standards in Quantitative Analysis
The use of internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry, as it corrects for variations in sample preparation and instrument response. nih.gov For the quantification of this compound, structurally similar compounds are chosen as internal standards.
In a study quantifying bitter-tasting lipids in pea-protein isolates, This compound itself was used as an internal standard (IS2) for the quantification of several other hydroxy fatty acids and related compounds. researchgate.netacs.org This approach is effective when the analyte and the internal standard have similar ionization efficiencies and chromatographic behavior.
Another common and highly effective strategy is the use of stable isotope-labeled internal standards. [¹³C₁₈]-Linoleic acid is a prime example of an internal standard used for the quantification of linoleic acid and its derivatives. researchgate.netcaymanchem.com Its 18 carbon atoms are replaced with the heavier ¹³C isotope, resulting in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). caymanchem.com This allows for its distinct detection by the mass spectrometer while co-eluting with the analyte, providing excellent correction for matrix effects and ionization suppression. In the aforementioned study on pea-protein isolates, [¹³C₁₈]-linoleic acid (IS1) was employed for the quantification of linoleic acid and α-linolenic acid. acs.orgacs.org
The selection of an appropriate internal standard is critical and depends on the specific analytical method and the matrix being analyzed. nih.gov
Table 1: Examples of Internal Standards Used in Fatty Acid Analysis
| Internal Standard | Analyte(s) Quantified | Reference |
|---|---|---|
| This compound | Various hydroxy fatty acids and related lipids | researchgate.net, acs.org |
| [¹³C₁₈]-Linoleic acid | Linoleic acid, α-linolenic acid | acs.org, acs.org |
| 1-Myristoyl glycerol (B35011) | 1-Linoleoyl glycerol | researchgate.net, acs.org |
Derivatization Strategies for Enhanced Detection
For trace analysis of fatty acids, derivatization is a common strategy to enhance detection sensitivity, particularly for fluorescence or UV detection. jascoinc.comjasco-global.comnorlab.com One of the most widely used derivatizing agents for carboxylic acids is 9-anthryldiazomethane (ADAM) . jascoinc.comjasco-global.comglsciences.com
ADAM reacts with the carboxylic acid group of this compound at room temperature to form a highly fluorescent 9-anthrylmethyl ester derivative. jascoinc.comnih.gov This derivatization significantly improves the sensitivity and selectivity of the analysis, especially when using high-performance liquid chromatography (HPLC) with fluorescence detection. jascoinc.comjasco-global.comglsciences.com The process is straightforward: the ADAM reagent is added to the sample, and after a reaction time, an aliquot is directly injected into the HPLC system. jasco-global.comnih.gov This method has been successfully applied to the analysis of various fatty acids, including long-chain, short-chain, keto, and hydroxy acids. nih.gov
This derivatization-enhanced detection strategy is particularly useful for overcoming the challenges of analyzing complex biological samples where the concentration of the target analyte may be very low. nih.gov
Advanced hyphenated techniques (e.g., UHPLC-DMS-MS/MS)
The complexity of biological and food samples often requires highly sophisticated analytical techniques to achieve the necessary selectivity and sensitivity for the analysis of compounds like this compound. A prime example of such an advanced hyphenated technique is Ultra-High-Performance Liquid Chromatography coupled with Differential Ion Mobility Spectrometry and Tandem Mass Spectrometry (UHPLC-DMS-MS/MS) . acs.orgresearchgate.net
This powerful technique adds an extra dimension of separation to the analysis. acs.org
UHPLC provides the initial separation of the compounds in the mixture based on their physicochemical properties, such as polarity.
DMS separates ions in the gas phase based on their different mobilities in a high-frequency electric field. This is particularly useful for separating isomers that may co-elute during the chromatographic step.
Tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for the analyte of interest.
In a study on bitter-tasting lipids in pea-protein isolates, a UHPLC-DMS-MS/MS method was developed to quantify 14 different lipids, including various hydroxyoctadecadienoic acid isomers. acs.orgresearchgate.net The DMS technology was crucial for the simultaneous quantification of four different isomers. researchgate.net For the analysis, a QTRAP 6500+ mass spectrometer was used in negative ionization mode, and the system was controlled by Analyst software. acs.org This multi-dimensional separation and detection approach allows for the accurate quantification of specific lipids even in highly complex matrices. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [¹³C₁₈]-Linoleic acid |
| 9-Anthryldiazomethane (ADAM) |
| Linoleic acid |
| α-Linolenic acid |
| 1-Myristoyl glycerol |
| 1-Linoleoyl glycerol |
Chemical and Chemoenzymatic Synthesis of 18 Hydroxyoleic Acid and Analogs
Traditional Chemical Synthesis Approaches
Classical organic synthesis provides a foundational, albeit often complex, route to 18-hydroxyoleic acid and its isomers. These multi-step syntheses allow for precise control over the molecular structure but can be resource-intensive. A common strategy for creating hydroxylated oleic acids involves several key steps, often without the need for protecting groups. researchgate.net One described method involves the partial reduction of a lactone to a hydroxyaldehyde, followed by a Grignard addition, selective oxidation of the primary hydroxyl group, and a Wittig reaction to install the cis double bond at the desired position. researchgate.net This approach has been utilized to synthesize reference standards of oleic acids hydroxylated at various positions near the terminal (ω) end, which are crucial for studying enzymatic and microbiological oxidation reactions. researchgate.net
The synthesis of related hydroxy fatty acids often employs similar organocatalytic and multi-step strategies. For instance, the synthesis of various chiral hydroxy fatty acids, including unsaturated versions like 7-hydroxyoleic acid, has been achieved using a chiral terminal epoxide as a key intermediate. mdpi.com This epoxide, generated via organocatalysis, can be opened by alkynylation or with Grignard reagents to build the carbon chain, ultimately leading to the desired hydroxylated fatty acid. mdpi.com Although not specifically detailed for the 18-hydroxy isomer in the provided sources, these general methodologies illustrate the principles of traditional chemical synthesis for this class of compounds, which rely on the sequential construction of the molecule and stereochemical control through chiral catalysts or precursors. mdpi.com
Enzymatic and Biocatalytic Synthesis Methods
Biocatalysis, using either whole microbial cells or isolated enzymes, presents a powerful alternative to traditional chemical synthesis. These methods leverage the high specificity of enzymes to perform challenging reactions like the terminal hydroxylation of a long-chain fatty acid.
The production of hydroxy fatty acids (HFAs) in engineered microorganisms is an increasingly attractive and sustainable approach. nih.gov This strategy involves introducing genes for specific fatty acid-hydroxylating enzymes into industrial microbes like Escherichia coli or Saccharomyces cerevisiae, which can then convert renewable feedstocks like glucose or plant oils into valuable HFAs. nih.govunl.eduresearchgate.net
A primary class of enzymes used for this purpose is the cytochrome P450 (CYP) monooxygenases. unl.edunih.gov These enzymes are heme-dependent and catalyze the insertion of an oxygen atom from O₂ into a C-H bond, a chemically difficult reaction. mdpi.com By expressing specific CYP enzymes, microorganisms can be turned into cellular factories for producing HFAs. For example:
Saccharomyces cerevisiae has been engineered to produce long-chain ω-hydroxy fatty acids. By introducing the cytochrome P450 monooxygenase CYP52M1 from the yeast Starmerella bombicola, the engineered strain could convert endogenous C16 and C18 fatty acids into their ω- or ω-1 hydroxylated forms. acs.org Further co-expression with a suitable cytochrome P450 reductase (CPR) partner, such as from Arabidopsis thaliana, significantly improved hydroxylation efficiency, achieving titers of 347 ± 9.2 mg/L in fed-batch fermentation. acs.org
Escherichia coli has been metabolically engineered to produce HFAs directly from glucose. unl.edu This was achieved by co-expressing an acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA) to boost free fatty acid (FFA) production, while knocking out the native acyl-CoA synthetase (FadD) to prevent FFA degradation. unl.edu Subsequent introduction of the fatty acid hydroxylase CYP102A1 from Bacillus megaterium enabled the conversion of these FFAs into various HFAs, including 12-hydroxyoctadecanoic acid. unl.edu
The fungus Grosmannia clavigera, associated with bark beetles, possesses a CYP system (GsCYP630B18) that has been shown to hydroxylate oleic acid to produce this compound. researchgate.net
Similarly, CYP704B2 from rice (Oryza sativa), when expressed in yeast, was identified as a fatty acid ω-hydroxylase capable of converting oleic acid into this compound. oup.com
These whole-cell biocatalysis systems benefit from the host's metabolism to supply necessary cofactors like NADPH and can utilize simple carbon sources, reducing the costs associated with expensive substrates. unl.edunih.gov
| Host Organism | Enzyme (Source) | Key Engineering Strategy | Substrate(s) | Major Product(s) | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | CYP52M1 (Starmerella bombicola) | Disruption of FAA1, FAA4, POX1; Expression of P450 and CPR | Endogenous C16/C18 FFAs | ω-Hydroxy C16/C18 fatty acids | acs.org |
| Escherichia coli | CYP102A1 (Bacillus megaterium) | Co-expression of ACCase, 'TesA; Knockout of FadD | Glucose (converted to FFAs) | 9-OH-C10, 11-OH-C12, 12-OH-C18 | unl.edu |
| Saccharomyces cerevisiae (heterologous expression) | CYP704B2 (Oryza sativa) | Heterologous expression of P450 in yeast microsomes | Oleic acid, Palmitic acid | This compound, 16-Hydroxypalmitic acid | oup.com |
| Escherichia coli (in vitro analysis) | GsCYP630B18 (Grosmannia clavigera) | Expression of P450 and CPR in E. coli membranes | Oleic acid | This compound | researchgate.net |
Cell-free enzymatic systems offer an alternative biocatalytic approach that decouples the synthesis reaction from the complexities of cellular metabolism. osti.govfrontiersin.org These systems utilize the catalytic machinery of a cell, such as enzymes in a cell lysate or purified enzymes, without needing to maintain cell viability. frontiersin.orgcleantech.com This strategy provides several advantages, including the circumvention of cell wall barriers for substrate and product transport, elimination of toxicity issues for the host cell, and simplified reaction optimization. osti.gov
For fatty acid hydroxylation, a cell-free system typically involves a P450 monooxygenase, a reductase partner to transfer electrons, and the cofactor NADPH. nih.gov The enzymatic epoxidation of this compound has been demonstrated using a particulate preparation (microsomes) from spinach, which required O₂ and NADPH. nih.govnih.gov Such microsomal preparations contain the membrane-bound P450 enzymes and their associated reductases in a functional state. nih.gov
The development of cell-free systems is advancing rapidly, with strategies focusing on mixing and matching enzymes and lysates to create novel biosynthetic pathways. osti.gov For example, the PURE (Protein synthesis Using Recombinant Elements) system, which consists of purified components necessary for transcription and translation, can be used to produce the required enzymes in situ. frontiersin.org While the direct cell-free synthesis of this compound is not extensively detailed in the provided literature, the principles are well-established. A system could be constructed using a purified or lysate-derived ω-hydroxylase (like CYP704B2 or CYP52M1), its CPR partner, and a cofactor regeneration system to continuously supply NADPH, allowing for the efficient conversion of oleic acid to this compound. acs.orgoup.comosti.gov
Directed Biotransformation Using Engineered Microbial Systems
Strategies for Synthesizing this compound Derivatives for Research Purposes
The synthesis of analogs and derivatives of this compound is crucial for various research applications, including the development of new biomaterials, probing biological mechanisms, and creating analytical standards. researchgate.netth-koeln.de For example, 17-hydroxyoleic acid, an isomer of this compound, is readily available from the fermentation of sophorolipids and has been used as a starting material to create oligomeric esters and various fatty amines through reactions like allylic bromination and Curtius rearrangement. researchgate.netth-koeln.de
Chemical synthesis provides the flexibility to introduce specific modifications. General strategies for synthesizing a range of hydroxy fatty acids often involve building blocks that allow for variation. mdpi.com For instance, by choosing different aldehydes and alkynes in the synthetic route involving chiral epoxides, one can prepare regioisomers and analogs with different chain lengths and hydroxyl group positions. mdpi.com The synthesis of 2-hydroxyoleic acid, an alpha-hydroxy analog, has been described and studied for its potential as an antitumor agent and its ability to self-assemble into nanoparticles for drug delivery. ontosight.aimdpi.com
The biosynthesis of C18 cutin acids in plants involves a family of related compounds, including this compound, 18-hydroxy-9,10-epoxystearic acid, and 9,10,18-trihydroxystearic acid, as well as their unsaturated analogs. dntb.gov.uaacs.org Understanding and harnessing the enzymes from these natural pathways, such as hydroxylases and epoxidases, offers a chemoenzymatic route to produce a variety of derivatives. nih.gov For example, the enzymatic epoxidation of this compound itself yields 18-hydroxy-cis-9,10-epoxystearic acid, a key intermediate in the biosynthesis of cutin polymers. nih.gov These biocatalytic transformations, combined with chemical modifications, provide a versatile toolbox for creating a wide array of this compound derivatives for targeted research applications.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of 18-hydroxyoleic acid is a critical area of research, with many questions still unanswered. While cytochrome P450 monooxygenases (CYPs) have been identified as key enzymes in its formation, the full diversity of these enzymes and their regulatory networks remain to be explored.
Future research should focus on:
Elucidation of Additional Biological Roles in Diverse Organisms
While the role of this compound as a monomer in plant cutin is well-established, its biological functions in other organisms are less understood. ebi.ac.uk Future research should aim to uncover the diverse physiological and ecological roles of this compound.
Potential areas of investigation include:
Development of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The accurate and sensitive detection of this compound and its isomers is crucial for both fundamental research and practical applications. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are effective, there is room for improvement. plos.orgnih.gov
Future advancements in analytical techniques should focus on:
Exploration of Sustainable Bioproduction Methodologies
The industrial demand for hydroxy fatty acids, including this compound, for use in polymers, lubricants, and cosmetics is growing. mdpi.com Developing sustainable and cost-effective production methods is a key challenge.
Future research in this area should explore:
Study of Interactions with Other Biomolecules in Natural Contexts
This compound does not exist in isolation within biological systems. It interacts with a variety of other molecules to perform its functions. Understanding these interactions is key to a comprehensive understanding of its biological roles.
Future research should investigate:
Q & A
Q. How should raw and processed data for this compound research be structured in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
